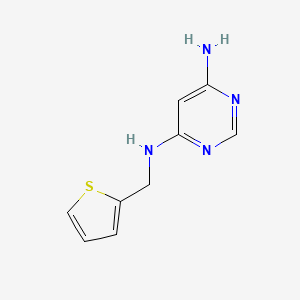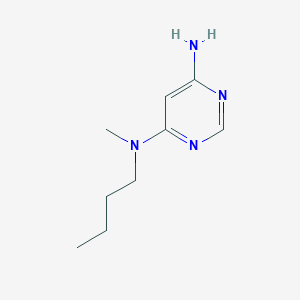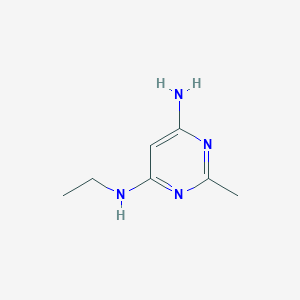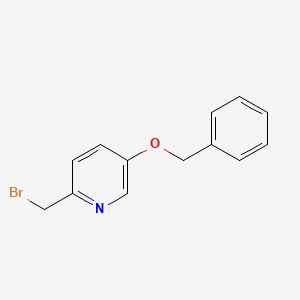
5-(Benzyloxy)-2-(Brommethyl)pyridin
Übersicht
Beschreibung
5-(Benzyloxy)-2-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-2-(bromomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-(bromomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Arzneimittelsynthese
5-(Benzyloxy)-2-(Brommethyl)pyridin ist ein vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, was es für den Aufbau komplexer Moleküle wertvoll macht. In der Arzneimittelsynthese kann es verwendet werden, um Verbindungen mit potentiellen Antikrebs- , antimikrobiellen und Anticholinesterase- Eigenschaften zu erzeugen.
Gensysteme zur Gentherapie
Die Brommethylgruppe in this compound kann verwendet werden, um Träger in Gensystemen zur Gentherapie zu modifizieren. Diese Modifikationen können die Bindung von Nukleinsäuren verbessern und die Effizienz der Genübertragung in Zielzellen erhöhen, was für Gentherapieansätze entscheidend ist .
Antikrebsforschung
Die Forschung auf dem Gebiet der Antikrebsanwendungen umfasst häufig die Entwicklung kleiner Moleküle, die in bestimmte zelluläre Prozesse eingreifen können. This compound kann als Vorläufer für Verbindungen dienen, die so konzipiert sind, dass sie Enzyme oder Rezeptoren hemmen, die an der Proliferation von Krebszellen beteiligt sind .
Antimalaria-Studien
Von this compound abgeleitete Verbindungen können antimalarielle Aktivität aufweisen. Durch Beeinflussung des Lebenszyklus des Malariaparasiten könnten diese Derivate zur Entdeckung neuer Therapeutika gegen Malaria beitragen .
Anticholinesterase-Inhibitoren
Im Kontext neurodegenerativer Erkrankungen könnten Derivate von this compound als potentielle Anticholinesterase-Inhibitoren untersucht werden. Diese Inhibitoren können den Acetylcholinspiegel im Gehirn erhöhen, was die Symptome von Erkrankungen wie Alzheimer-Krankheit lindern könnte .
Antimikrobielle Wirkstoffe
Die strukturelle Flexibilität von this compound ermöglicht die Herstellung neuer antimikrobieller Wirkstoffe. Durch die gezielte Ansprache spezifischer bakterieller Enzyme oder Signalwege könnten Derivate dieser Verbindung zur Entwicklung neuartiger Antibiotika führen .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
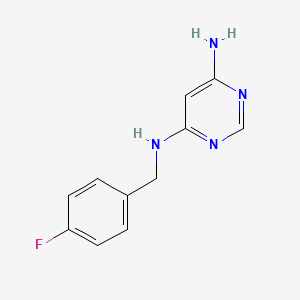
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

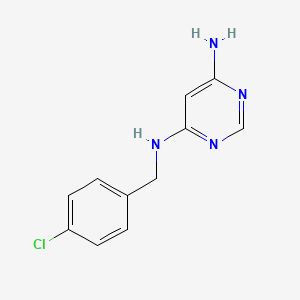
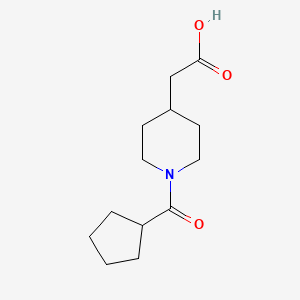
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)

